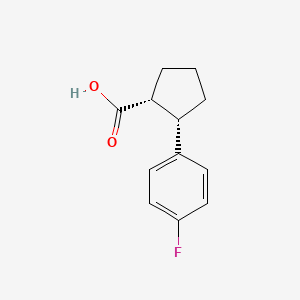

(1R,2S)-2-(4-Fluorophenyl)cyclopentane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

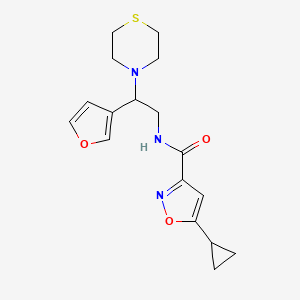

“(1R,2S)-2-(4-Fluorophenyl)cyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 2307773-55-1 . It has a molecular weight of 208.23 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is “(1R,2S)-2-(4-fluorophenyl)cyclopentane-1-carboxylic acid” and its InChI code is "1S/C12H13FO2/c13-9-6-4-8(5-7-9)10-2-1-3-11(10)12(14)15/h4-7,10-11H,1-3H2,(H,14,15)/t10-,11-/m1/s1" . The InChI key is "JFQCUKYOMXNXRH-GHMZBOCLSA-N" .Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature .Applications De Recherche Scientifique

PET Imaging Agents

- The synthesis, radiolabeling, and biological evaluation of trans-stereoisomers of 1-amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic acid as PET imaging agents demonstrated promising results. These agents were primarily transported via system L with some transport occurring via system ASC, assessed in various tumor cells, showing potential for brain tumor imaging (Thomas C. Pickel et al., 2021).

Enzymatic Synthesis Inhibition

- Structural and conformational analogues of L-methionine, including cyclopentane-based compounds, have been studied as inhibitors of the enzymatic synthesis of S-adenosyl-L-methionine. The presence of amino and carboxyl groups on a 5-membered ring was necessary for inhibition, highlighting the importance of specific structural features for enzymatic activity inhibition (A. Coulter et al., 1974).

Carboxylic Acid Isostere

- Cyclopentane-1,3-dione has been explored as a novel isostere for the carboxylic acid functional group. This compound was applied in the design of potent thromboxane A2 receptor antagonists, demonstrating the cyclopentane-1,3-dione moiety's potential as a valuable addition to the palette of carboxylic acid isosteres in drug design (C. Ballatore et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

(1R,2S)-2-(4-fluorophenyl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO2/c13-9-6-4-8(5-7-9)10-2-1-3-11(10)12(14)15/h4-7,10-11H,1-3H2,(H,14,15)/t10-,11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQCUKYOMXNXRH-GHMZBOCLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)C(=O)O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S)-2-(4-Fluorophenyl)cyclopentane-1-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2-propenyl ester](/img/structure/B2591390.png)

![2-[(2,5-difluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide](/img/structure/B2591391.png)

![(2E)-N-benzyl-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enamide](/img/structure/B2591392.png)

![2-[4-(2-Aminoethoxy)phenyl]acetamide](/img/structure/B2591393.png)

![2-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2591395.png)

![2,3-dimethoxy-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2591397.png)

![2-{6-[(4-Chlorophenyl)sulfanyl]-3-pyridazinyl}-2-phenylacetonitrile](/img/structure/B2591398.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2591400.png)